molecular formula C25H25N5O3S B6564301 N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide CAS No. 946350-72-7

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide

Cat. No.: B6564301
CAS No.: 946350-72-7
M. Wt: 475.6 g/mol
InChI Key: RBLRRQZPCQNGRV-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.16781085 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a complex organic compound with potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a naphthalene moiety, and a pyrimidine ring substituted with a morpholine group. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. As a sulfonamide derivative, it is hypothesized to act as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts bacterial growth by interfering with nucleotide synthesis, leading to cell death in susceptible organisms.

Additionally, the presence of the morpholine ring may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets. The aromatic components can facilitate π-π stacking interactions with nucleic acids or proteins, potentially influencing gene expression and cellular signaling pathways .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives of naphthalene-2-sulfonamide effectively inhibit bacterial growth by targeting the folic acid synthesis pathway. The specific compound under discussion may share similar properties due to its structural similarities.

Antioxidant Properties

Some studies have explored the antioxidant capabilities of related compounds. For example, derivatives containing naphthalene sulfonamide groups have demonstrated potential in scavenging free radicals and chelating metal ions, which could be beneficial in mitigating oxidative stress-related diseases .

Inhibition of Protein-Protein Interactions

Recent findings suggest that certain derivatives can disrupt protein-protein interactions (PPIs), such as those between KEAP1 and NRF2. This disruption can activate antioxidant response elements in cells, providing protective effects against oxidative damage and inflammation . The compound's structural features may enable it to modulate these interactions effectively.

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial properties of naphthalene sulfonamide derivatives found that they significantly inhibited the growth of various bacterial strains. The mechanism was attributed to their ability to interfere with folic acid synthesis pathways.
  • Oxidative Stress Modulation : Another research highlighted how naphthalene sulfonamide derivatives could enhance NRF2 activity, leading to increased expression of antioxidant genes. This suggests potential therapeutic applications in diseases characterized by oxidative stress .
  • Cardiovascular Effects : In vivo studies using isolated rat heart models indicated that certain sulfonamide derivatives could alter perfusion pressure and coronary resistance, suggesting cardiovascular implications that warrant further investigation .

Data Tables

Biological Activity Mechanism Effect
AntimicrobialInhibition of dihydropteroate synthetaseBacterial growth inhibition
AntioxidantScavenging free radicalsReduction of oxidative stress
PPI InhibitionDisruption of KEAP1-NRF2 interactionActivation of antioxidant response

Properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-18-16-24(30-12-14-33-15-13-30)28-25(26-18)27-21-7-9-22(10-8-21)29-34(31,32)23-11-6-19-4-2-3-5-20(19)17-23/h2-11,16-17,29H,12-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRRQZPCQNGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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